molecular formula C21H18N4O B2517128 1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034548-78-0

1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

Cat. No. B2517128
CAS RN: 2034548-78-0
M. Wt: 342.402
InChI Key: XSAHLOZVLADZFK-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a compound with the molecular formula C21H18N4O and a molecular weight of 342.402. It belongs to the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, which are purine analogues, has been achieved through various methods . One effective synthesis convention involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds .


Molecular Structure Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been synthesized via reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .

Scientific Research Applications

Fluorescent Probes and Imaging Agents

Fluorescent molecules play a crucial role in studying intracellular processes, chemosensors, and organic materials. The family of pyrazolo[1,5-a]pyrimidines (PPs) containing compounds like 1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea has been identified as strategic for optical applications. Key features include:

Antimetabolites in Purine Biochemical Reactions

Pyrazolo[1,5-a]pyrimidines are purine analogues with antitrypanosomal activity. Their beneficial properties make them attractive for pharmaceutical research .

Antitumor Activity

Molecular docking studies have further elucidated the antitumor activity of related compounds. The electronic structure analysis based on DFT and TD-DFT calculations provides insights into their optical properties .

Medicinal Chemistry and Material Science

Pyrazolo[1,5-a]pyrimidine derivatives have significant photophysical properties, making them valuable in medicinal chemistry and material science research .

Mechanism of Action

While the specific mechanism of action for 1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is not mentioned in the search results, pyrazolo[1,5-a]pyrimidines are known to have beneficial properties as antimetabolites in purine biochemical reactions .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted wide pharmaceutical interest because of their various biological activities . Therefore, future research could focus on exploring these activities further and developing new synthetic methods for this class of compounds.

properties

IUPAC Name

1-benzhydryl-3-pyrazolo[1,5-a]pyridin-5-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c26-21(23-18-12-14-25-19(15-18)11-13-22-25)24-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,20H,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAHLOZVLADZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC4=CC=NN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

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